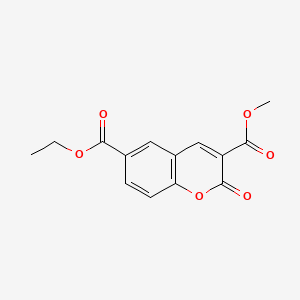
3-Carbomethoxy-6-carbethoxycoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Carbomethoxy-6-carbethoxycoumarin is a derivative of coumarin, a class of naturally occurring organic compounds known for their diverse biological activities. Coumarins are characterized by a benzopyrone structure, and their derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbomethoxy-6-carbethoxycoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine . The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to form the coumarin derivative.
Industrial Production Methods: In industrial settings, the synthesis can be optimized by using solvent-free conditions or green chemistry approaches. For example, grinding the reactants over basic alumina or using water extracts from plant materials as biocatalysts can enhance the yield and reduce the environmental impact .
化学反応の分析
Types of Reactions: 3-Carbomethoxy-6-carbethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids .
科学的研究の応用
3-Carbomethoxy-6-carbethoxycoumarin has a wide range of applications in scientific research:
作用機序
The biological activity of 3-Carbomethoxy-6-carbethoxycoumarin is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .
類似化合物との比較
3-Carboxycoumarin: Known for its role in plant growth regulation and its use in synthesizing other biologically active compounds.
3-Cyanocoumarin: Used in the synthesis of modified cephalosporins and penicillins.
3-Carbethoxycoumarin: Similar in structure and used in various organic synthesis reactions.
Uniqueness: 3-Carbomethoxy-6-carbethoxycoumarin stands out due to its dual ester functional groups, which enhance its reactivity and potential for further chemical modifications. This makes it a versatile compound in both synthetic organic chemistry and pharmaceutical research .
特性
CAS番号 |
6468-99-1 |
|---|---|
分子式 |
C14H12O6 |
分子量 |
276.24 g/mol |
IUPAC名 |
6-O-ethyl 3-O-methyl 2-oxochromene-3,6-dicarboxylate |
InChI |
InChI=1S/C14H12O6/c1-3-19-12(15)8-4-5-11-9(6-8)7-10(13(16)18-2)14(17)20-11/h4-7H,3H2,1-2H3 |
InChIキー |
GJIFIQZUTJIYNL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


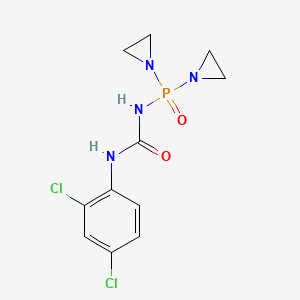
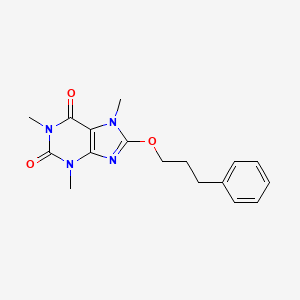

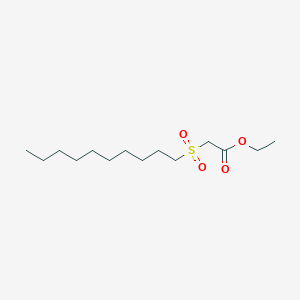
![1-[(But-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14738370.png)
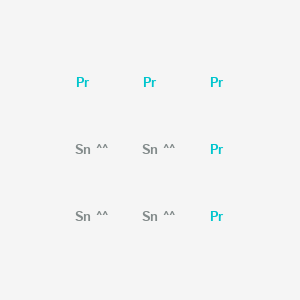
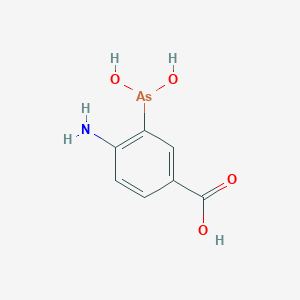
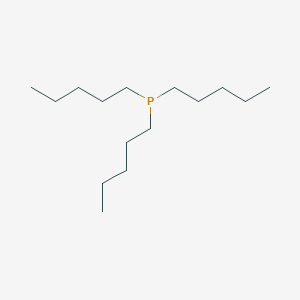
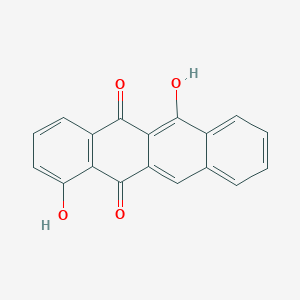

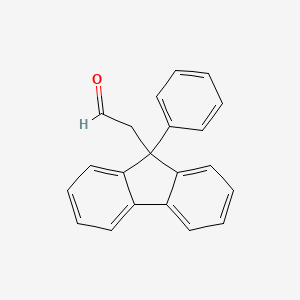
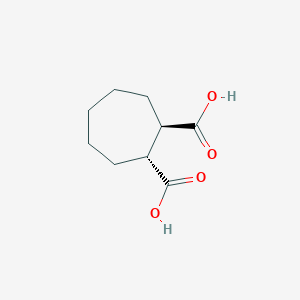

![N'-(5,7-Dimethyl-3,4-dihydronaphthalen-1(2H)-ylidene)-4-[(5-phenyl-2H-tetrazol-2-yl)methyl]benzohydrazide](/img/structure/B14738425.png)
